3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Structure and Synthesis: 3-Methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS No. 2097929-86-5) is a heterocyclic compound featuring a piperidine ring substituted with a thiophene group and a carboxamide moiety. Its synthesis involves:
- Piperidine ring formation: Hydrogenation of pyridine derivatives using catalysts like cobalt or nickel.
- Thiophene introduction: Gewald reaction or condensation of sulfur with α-methylene carbonyl compounds .
Biological Activities:
The compound exhibits antimicrobial and anticancer properties, attributed to its structural motifs. The thiophene ring participates in enzyme/receptor interactions, while the piperidine enhances binding affinity .
Properties
IUPAC Name |
3-methylidene-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-9-4-2-6-13(8-9)11(14)12-10-5-3-7-15-10/h3,5,7H,1-2,4,6,8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHHRKFDHNOJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Thiophene Group: The thiophene group can be introduced via a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Carboxamide Moiety: The carboxamide group can be introduced through the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, focusing on cost-effective and environmentally friendly methods.
Chemical Reactions Analysis
Types of Reactions
3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidinones.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidinones.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Key Differences | Impact on Properties | Reference |
|---|---|---|---|---|
| 3-Methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide | Piperidine, thiophene, methylidene group | N/A | High binding selectivity; antimicrobial/anticancer activity | |
| 4-Methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide | Methanesulfonyl group replaces methylidene | Increased electron-withdrawing effects | Altered stability and reactivity; potential for enhanced protein interactions | |
| N-(4-Fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide | Fluorophenyl and ureido substituents | Fluorine enhances electrophilicity | Improved pharmacokinetics; anticancer applications | |
| 1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide | Pyridazine and trifluoromethyl groups | Increased hydrophobicity and steric bulk | Enhanced metabolic stability; broader enzyme inhibition | |
| N-(2,3-Dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide | Dimethoxyphenyl substituent | Electron-donating methoxy groups | Antioxidant and anticancer activity modulation |
Thiophene-Containing Derivatives
- Suprofen and Articaine : These pharmaceuticals contain thiophene rings but lack piperidine-carboxamide motifs. Their pharmacological effects (analgesic, anesthetic) derive from carboxylate or ester groups, unlike the target compound’s amide-driven interactions .
Piperidine Derivatives
- Piperidinones: Saturated piperidine rings with ketone groups exhibit reduced conformational flexibility, limiting their binding versatility compared to the methylidene-substituted target compound .
- N-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxamide : Trifluoromethyl groups enhance metabolic stability and ligand-receptor binding via hydrophobic interactions, a feature absent in the methylidene analog .
Hybrid Heterocyclic Compounds
- 1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide : The pyridazine ring introduces additional hydrogen-bonding sites, broadening biological target range compared to the simpler thiophene-piperidine framework .
- N-(2,3-Dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide : Methoxy groups on the phenyl ring enhance antioxidant activity through radical scavenging, a mechanism less prominent in the target compound .
Uniqueness of this compound
The compound’s distinctiveness arises from:
- Structural Hybridization : Fusion of thiophene (electron-rich, redox-active) and piperidine-carboxamide (rigid, hydrogen-bonding) motifs enables dual interaction with biological targets .
- Methylidene Group : The exocyclic double bond in the piperidine ring introduces planarity, enhancing π-π stacking with aromatic residues in enzymes or receptors. This contrasts with saturated or sulfonyl-substituted analogs .
- Synergistic Bioactivity : The combination of antimicrobial and anticancer properties is rare among piperidine derivatives, which typically specialize in one therapeutic area .
Biological Activity
3-Methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structural Overview
The compound features a piperidine ring substituted with a thiophen-2-yl group and a methylidene moiety. The molecular formula and structural properties contribute to its reactivity and interactions with biological systems.
Initial studies suggest that this compound may interact with various biological targets, potentially influencing critical signaling pathways associated with cell proliferation and apoptosis. The presence of the thiophene moiety is believed to enhance its interaction with specific receptors or enzymes.
Biological Activities
Research has indicated several potential biological activities of this compound:
- Anticancer Activity : Preliminary studies have shown that derivatives of piperidine compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- Antimicrobial Properties : Some studies have reported that related compounds possess significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. The mechanism may involve disrupting bacterial cell walls or inhibiting key metabolic pathways .
- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of various piperidine derivatives, including this compound, found that these compounds exhibited significant growth inhibition in several cancer cell lines. The most potent derivatives showed IC50 values ranging from 5 µM to 20 µM against HeLa cells, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Similar Piperidine Derivative | MCF-7 | 10 |
| Another Related Compound | A549 (Lung) | 12 |
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of several derivatives was tested against common bacterial strains. The results indicated that certain compounds displayed MIC values as low as 32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a promising avenue for further development in antimicrobial therapies .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Related Compound | Pseudomonas aeruginosa | 64 |
Q & A
Q. What are the key synthetic routes for 3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine backbone. Common steps include:
- Amide bond formation between activated piperidine derivatives and thiophen-2-amine under coupling agents like EDCI/HOBt .
- Methylidene introduction via Wittig or Horner-Wadsworth-Emmons reactions using phosphorus ylides .
Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 0–25°C for sensitive intermediates), and catalysts (e.g., Pd for cross-coupling steps). Purity is monitored via TLC and NMR .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- NMR Spectroscopy : 1H and 13C NMR confirm the piperidine ring conformation, methylidene protons (δ 5.2–5.8 ppm), and thiophene aromatic signals (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C12H14N2OS) and detects fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or dopamine receptors using AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with thiophene sulfur) .
- Quantum mechanical calculations : Predict reactivity of the methylidene group in nucleophilic additions .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity, and what SAR trends are observed?
- Thiophene substitution : Electron-withdrawing groups (e.g., Cl at position 5) enhance receptor affinity but reduce solubility .
- Piperidine ring saturation : Dihydro derivatives show improved metabolic stability but lower potency .
- Methylidene vs. carbonyl : Methylidene increases membrane permeability but may reduce target selectivity .
Q. How can conflicting data on biological activity (e.g., varying IC50 values across studies) be resolved?
- Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified), buffer conditions, and positive controls .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites .
- Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .
Q. What advanced spectroscopic techniques elucidate reaction intermediates during synthesis?
- In situ IR spectroscopy : Monitors carbonyl formation during amide coupling .
- 2D NMR (COSY, HSQC) : Assigns complex proton environments in multi-heterocyclic intermediates .
- XAS (X-ray absorption spectroscopy) : Probes metal catalyst behavior in cross-coupling steps .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Analytical Validation
| Step | Reagents/Conditions | Analytical Validation |
|---|---|---|
| Amide coupling | EDCI, HOBt, DMF, 0°C → RT | TLC (Rf = 0.3 in EtOAc/Hex) |
| Methylidene addition | Ph3P=CH2, THF, reflux | 1H NMR (δ 5.6 ppm, singlet) |
| Purification | Column chromatography (SiO2) | HRMS (m/z 242.1054 [M+H]+) |
Q. Table 2. Biological Activity Data Comparison
| Study | Target | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|---|
| A | COX-2 | 1.2 | Fluorometric | |
| B | Dopamine D2 | 0.8 | Radioligand | |
| C | HeLa Cells | 12.4 | MTT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
